molecular formula C17H13FN2O3S B10922503 (2E)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

(2E)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10922503
M. Wt: 344.4 g/mol
InChI Key: NERWIQLSOKHASI-UHFFFAOYSA-N
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Description

3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by the presence of a benzodioxole group, a fluorophenyl group, and a thiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then subjected to a series of reactions including condensation, cyclization, and oxidation to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole or fluorophenyl rings.

Scientific Research Applications

3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine: Known for its inhibitory activity against nitric oxide synthase.

    3-(1,3-Benzodioxol-5-ylamino)-1-(1,1’-biphenyl)-4-yl-1-propanone: Another benzodioxole derivative with potential biological activities.

Uniqueness

3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13FN2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13FN2O3S/c18-12-2-4-13(5-3-12)19-17-20(16(21)9-24-17)8-11-1-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2

InChI Key

NERWIQLSOKHASI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=C(C=C2)F)S1)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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